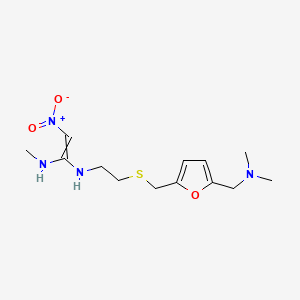![molecular formula C6H4FN3 B8806098 6-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B8806098.png)
6-fluoro-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached at the sixth position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-fluoro-3-nitropyridine. The nitro group is reduced to form 2,3-diaminopyridine, which then undergoes cyclization in the presence of acetic anhydride to form the imidazopyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide, iodine.
Alkylating agents: Methyl iodide, ethyl bromide.
Acylating agents: Acetyl chloride, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated imidazopyridine derivatives, while alkylation and acylation can produce alkylated and acylated derivatives, respectively .
Aplicaciones Científicas De Investigación
6-fluoro-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-fluoro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.
Imidazo[4,5-c]pyridine: A closely related compound with a different ring fusion pattern.
Uniqueness
6-fluoro-1H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorine atom at the sixth position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
6-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) |
Clave InChI |
JXVXRAGJWRRBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8806033.png)

![methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)


![2-[(4-Bromo-5-fluoro-2-nitrophenyl)amino]acetic Acid](/img/structure/B8806066.png)



![4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene](/img/structure/B8806077.png)

